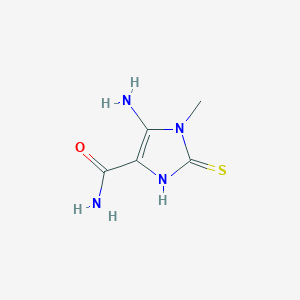

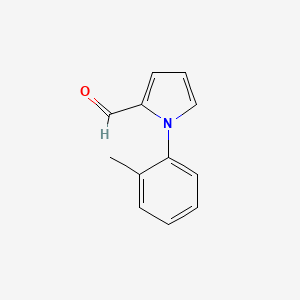

5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

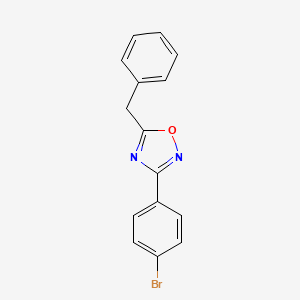

The compound 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are of significant interest due to their wide range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of imidazole derivatives can be achieved through various methods. For instance, the palladium-catalyzed acetoxylation of primary γ-C(sp^3)-H bonds in amino acids using a directing group has been demonstrated to yield γ-mercapto amino acids, which are valuable for native chemical ligation in protein synthesis . Additionally, the base-catalyzed cyclization of certain formamidines has been shown to produce 5-amino-4-(cyanoformimidoyl)-1H-imidazole, which can further react with ketones and aldehydes to yield a variety of substituted purines .

Molecular Structure Analysis

Imidazole derivatives like 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide often exhibit intramolecular hydrogen bonding, which can influence the presentation of pharmacophores. The imidazole-4,5-dicarboxylic acid scaffold, for example, can be derivatized with amino acid esters to afford compounds with such hydrogen-bonded conformations .

Chemical Reactions Analysis

Imidazole derivatives are reactive intermediates that can participate in a range of chemical reactions. The compound 5-amino-4-(cyanoformimidoyl)-1H-imidazole reacts with various ketones and aldehydes to produce disubstituted purines and imidazo[1,5-c]imidazole derivatives . These reactions are significant for the synthesis of compounds with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. The presence of amino and mercapto groups can contribute to their solubility, stability, and reactivity. For example, nucleosides derived from 5-aminoimidazole-4-carboxamide have been synthesized and tested for anticancer activity, with some compounds showing significant inhibitory effects on tumor growth . These properties are crucial for the development of new pharmaceuticals and for understanding the behavior of these compounds in biological systems.

Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide is involved in the synthesis of biologically active compounds. For instance, it has been used in the creation of 2-methyl-6-(arylamino)purines, which are synthesized from 5-amino-1H-imidazole-4-carboxamide hydrochloride (Andersen & Pedersen, 1985). Another study discusses the synthesis of various 2-mercapto-4-substituted-5-imidazolecarboxylates, exhibiting anti-inflammatory properties (Maeda et al., 1984).

Nucleoside Analogues and Antiviral Activity

The compound is used in the preparation of nucleoside analogues with potential antiviral activities. For example, the synthesis of 5-thiobredinin and related 5-substituted imidazole-4-carboxamide ribonucleosides were explored for their biological activities (Wood et al., 1985).

DNA Interaction and Cellular Effects

Studies have investigated the interaction of derivatives of this compound with DNA and their cellular effects. For instance, the cytotoxicity of 5-(3-methyl-1-triazeno)imidazole-4-carboxamide on different cell lines was examined to understand the mechanisms of resistance to this metabolite (Lunn & Harris, 1988).

Chemical Synthesis and Structural Analysis

The compound plays a significant role in chemical synthesis and structural analysis. For example, a study focused on the synthesis and crystal structures of various substituted imidazole compounds, including those related to 5-amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide (Banerjee et al., 1999).

Safety And Hazards

Propiedades

IUPAC Name |

4-amino-3-methyl-2-sulfanylidene-1H-imidazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-9-3(6)2(4(7)10)8-5(9)11/h6H2,1H3,(H2,7,10)(H,8,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPKNJHKYEJNMND-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(NC1=S)C(=O)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388267 |

Source

|

| Record name | 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide | |

CAS RN |

52868-67-4 |

Source

|

| Record name | 5-Amino-2-mercapto-1-methyl-1H-imidazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(3-amino-1H-1,2,4-triazol-5-yl)thio]acetic acid](/img/structure/B1274025.png)

![4-allyl-5-[1-(4-methoxyphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274048.png)